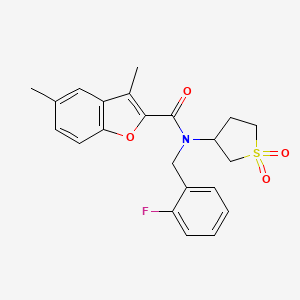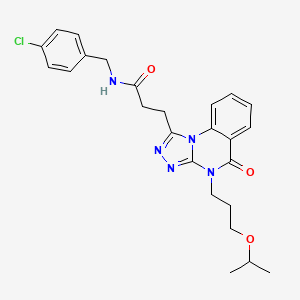![molecular formula C24H27N3O3 B11416632 N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11416632.png)
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl and methylphenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- N-(3-methoxyphenyl)-2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
- N-(3-methoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
Uniqueness
N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[45]dec-3-en-1-yl]acetamide is unique due to its specific substitution pattern and spirocyclic structure
特性
分子式 |
C24H27N3O3 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide |
InChI |
InChI=1S/C24H27N3O3/c1-17-9-11-18(12-10-17)22-23(29)27(24(26-22)13-4-3-5-14-24)16-21(28)25-19-7-6-8-20(15-19)30-2/h6-12,15H,3-5,13-14,16H2,1-2H3,(H,25,28) |
InChIキー |
YNNXGSAGAZUDHD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid](/img/structure/B11416554.png)
![2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11416555.png)

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416560.png)
![3-(5-chloro-2-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416561.png)
![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416562.png)

![4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11416579.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11416586.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11416598.png)
![Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B11416609.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11416614.png)
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11416616.png)
![7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416625.png)
